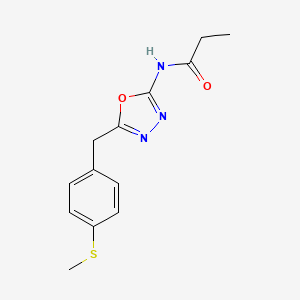
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone and its derivatives have been synthesized and analyzed for their crystal structures and electronic properties. Computational studies using density functional theory (DFT) have been conducted to identify reactive sites for electrophilic and nucleophilic attacks. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with molecular Hirshfeld surface analysis revealing the nature of intermolecular contacts (Kumara et al., 2017).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Novel 1,2,4-triazole derivatives, including those with oxadiazolyl and piperazinyl substitutions, have shown moderate to good activity against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antioxidant Activity
A series of new piperazine derivatives of this compound have been screened for their antioxidant activity. These compounds demonstrated significant radical scavenging activity, with one derivative being identified as the best radical scavenger. This suggests potential applications of these derivatives in combating oxidative stress (Mallesha et al., 2014).
Anticonvulsant Activity
The compound and its derivatives have been synthesized and assessed for their anticonvulsant activity using various models. Some derivatives exhibited potent anticonvulsant activity without neurotoxic effects, suggesting their potential use in treating seizure disorders. Efforts to establish structure-activity relationships among these compounds have highlighted key features contributing to their anticonvulsant efficacy (Harish et al., 2013).
Tuberculostatic Activity
Derivatives of this compound, specifically those involving phenylpiperazineacetic hydrazide cyclization, have been evaluated for their tuberculostatic activity. The synthesized compounds showed variable activity against strains of bacteria responsible for tuberculosis, indicating their potential as tuberculostatic agents (Foks et al., 2004).
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-3-7-18(8-4-16)25-11-13-26(14-12-25)21(27)15-20-23-24-22(29-20)17-5-9-19(28-2)10-6-17/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHNYUAJMFXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)
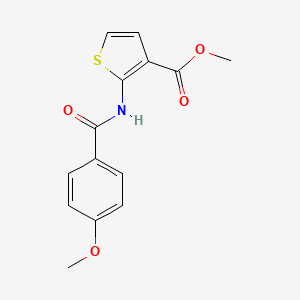
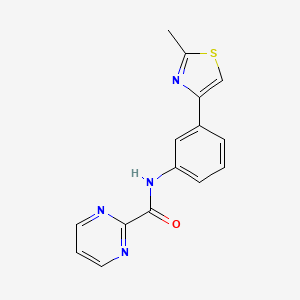
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)
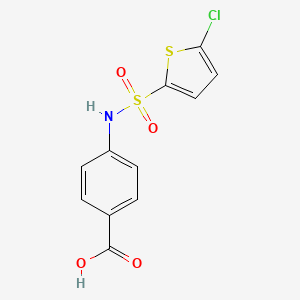
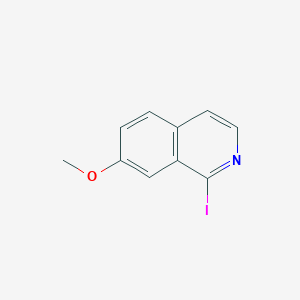
![5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one](/img/structure/B2452113.png)
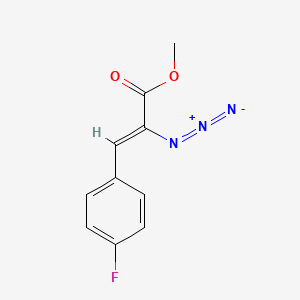
![(E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)
